molecular formula C9H14F2N2O B8153919 Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide

Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide

Cat. No.: B8153919
M. Wt: 204.22 g/mol
InChI Key: WHCFELUXTXDGNW-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a difluoro-cyclobutyl amide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Difluoro-cyclobutyl Amide Moiety: The difluoro-cyclobutyl amide moiety can be introduced through a nucleophilic substitution reaction using a difluoro-cyclobutyl halide and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoro-cyclobutyl moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Substituted derivatives with various functional groups replacing the difluoro-cyclobutyl moiety.

Scientific Research Applications

Chemistry: Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine: this compound may have potential therapeutic applications. Researchers may explore its activity as a drug candidate for various diseases, including its ability to modulate specific biological targets.

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Pyrrolidine-3-carboxylic acid
  • 3,3-Difluoro-cyclobutyl amide
  • Pyrrolidine derivatives with different substituents

Uniqueness: Pyrrolidine-3-carboxylic acid (3,3-difluoro-cyclobutyl)-amide is unique due to the combination of its pyrrolidine ring, carboxylic acid group, and difluoro-cyclobutyl amide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its difluoro-cyclobutyl group, in particular, may confer enhanced stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,3-difluorocyclobutyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F2N2O/c10-9(11)3-7(4-9)13-8(14)6-1-2-12-5-6/h6-7,12H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHCFELUXTXDGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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